4-(dimethylamino)-N-2-pyridinylbenzamide
Description
4-(Dimethylamino)-N-2-pyridinylbenzamide is a benzamide derivative featuring a dimethylamino group at the para position of the benzene ring and a pyridinyl substituent at the amide nitrogen. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(dimethylamino)-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-8-6-11(7-9-12)14(18)16-13-5-3-4-10-15-13/h3-10H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQAYYAMOGWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Reactivity in Polymer Chemistry ()
- Ethyl 4-(Dimethylamino)benzoate: Demonstrated higher degree of conversion (72%) in resin cements than 2-(dimethylamino)ethyl methacrylate (58%).
Physicochemical and Crystallographic Properties
Solubility and Crystallinity
- 4-Bromo-N-(2-nitrophenyl)benzamide (): Crystallizes with two molecules per asymmetric unit, influenced by nitro and bromo substituents. The title compound’s dimethylamino group may improve aqueous solubility but complicate crystallization due to steric effects .
Thermal and Spectral Characteristics
- 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (): IR spectra show strong C=S stretches at 1250 cm⁻¹, absent in the title compound. The dimethylamino group’s IR signature (e.g., N-H stretches) could aid in differentiation .
Tabulated Comparison of Key Compounds
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